6-[4-(Tert-butyl)phenoxy]nicotinonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of 6-[4-(Tert-butyl)phenoxy]nicotinonitrile consists of a nicotinonitrile group attached to a tert-butyl phenoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Environmental Presence and Toxicity
Synthetic phenolic antioxidants (SPAs), which share structural similarities with 6-[4-(Tert-butyl)phenoxy]nicotinonitrile, are utilized across various industrial applications to inhibit oxidation and extend product shelf life. Studies have highlighted their widespread environmental presence and potential human exposure through various pathways, including food intake and personal care products. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in environmental matrices and human samples. Concerns arise from their potential hepatotoxicity, endocrine-disrupting effects, and carcinogenicity. There's an emphasis on future research directions to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
The natural occurrence and bioactivities of phenolic compounds like 2,4-Di-tert-butylphenol, which is structurally related to this compound, have been explored. These compounds are produced by various organisms and exhibit significant toxicity against a wide range of testing organisms. Their production raises questions about the role of such autotoxic compounds in nature. Research suggests these compounds may play a role in endocidal regulation within producing organisms (Zhao et al., 2020).
Applications in Organic Synthesis
Research on metal cation-exchanged clay catalysts provides insights into their use in organic synthesis, including the transformation of various organic compounds. Such studies indicate the potential for developing novel synthesis pathways that could involve compounds like this compound, highlighting the versatility and application of phenolic compounds in catalysis and organic synthesis (Tateiwa & Uemura, 1997).
Safety and Hazards
Properties
IUPAC Name |
6-(4-tert-butylphenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-16(2,3)13-5-7-14(8-6-13)19-15-9-4-12(10-17)11-18-15/h4-9,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYMQQNGBCMJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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